molecular formula C8H16N2O4 B6235403 tert-butyl N-[(1R)-1-carbamoyl-2-hydroxyethyl]carbamate CAS No. 1436426-80-0

tert-butyl N-[(1R)-1-carbamoyl-2-hydroxyethyl]carbamate

Cat. No.: B6235403
CAS No.: 1436426-80-0
M. Wt: 204.22 g/mol
InChI Key: PXCFTDPQUDVHDK-RXMQYKEDSA-N
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Description

tert-Butyl N-[(1R)-1-carbamoyl-2-hydroxyethyl]carbamate is a chemical compound known for its utility in organic synthesis, particularly in the protection of amine groups. It is a derivative of carbamic acid and is often used in the synthesis of various organic molecules due to its stability and reactivity under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R)-1-carbamoyl-2-hydroxyethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate reagent to introduce the carbamoyl and hydroxyethyl groups. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1R)-1-carbamoyl-2-hydroxyethyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different derivatives, depending on the reducing agents used.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions with aryl halides can produce N-Boc-protected anilines .

Scientific Research Applications

tert-Butyl N-[(1R)-1-carbamoyl-2-hydroxyethyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R)-1-carbamoyl-2-hydroxyethyl]carbamate involves its ability to protect amine groups by forming stable carbamate linkages. This protection is crucial during synthetic processes to prevent unwanted reactions at the amine site. The molecular targets and pathways involved include interactions with various functional groups in organic molecules, facilitating selective reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(1R)-1-carbamoyl-2-hydroxyethyl]carbamate is unique due to its specific structure, which provides both carbamoyl and hydroxyethyl functionalities. This dual functionality allows for more versatile applications in organic synthesis compared to simpler carbamate derivatives .

Properties

CAS No.

1436426-80-0

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-11)6(9)12/h5,11H,4H2,1-3H3,(H2,9,12)(H,10,13)/t5-/m1/s1

InChI Key

PXCFTDPQUDVHDK-RXMQYKEDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)C(=O)N

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)N

Purity

95

Origin of Product

United States

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